molecular formula C18H28N2O3S2 B2510849 N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105222-87-4

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2510849
CAS No.: 1105222-87-4
M. Wt: 384.55
InChI Key: XXSVIOPSRRXDLB-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic piperidine-carboxamide derivative intended for research use in biochemical and pharmacological studies. Compounds within this structural family have been investigated as potent, non-urea inhibitors of the human soluble epoxide hydrolase (sEH) enzyme . The inhibition of sEH is a recognized therapeutic strategy in research models, as it leads to elevated levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in vasodilation and the reduction of inflammation . The structure of this compound, featuring a cycloheptyl group and a sulfonylated thiophene moiety, suggests potential for high-affinity binding and selectivity, making it a valuable chemical tool for exploring sEH inhibition and its downstream effects. Researchers can utilize this compound for in vitro enzyme assays, target validation, and structure-activity relationship (SAR) studies to advance the understanding of cardiovascular and inflammatory disease pathways. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cycloheptyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S2/c21-17(19-15-8-3-1-2-4-9-15)14-16-10-5-6-12-20(16)25(22,23)18-11-7-13-24-18/h7,11,13,15-16H,1-6,8-10,12,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSVIOPSRRXDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group and the cycloheptyl moiety. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene derivatives and sulfonyl chlorides.

    Attachment of the Cycloheptyl Moiety: This can be done through alkylation reactions using cycloheptyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides.

Scientific Research Applications

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The piperidine ring and thiophene sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Key Substituents Molecular Weight Biological Relevance/Properties References
N-Cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (Target) Cycloheptyl, thiophene sulfonyl ~396.6* Potential antibacterial/antifungal activity
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide Cyclohexenyl, thiophene sulfonyl 396.6 Structural analog; enhanced lipophilicity
2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide Phenyl sulfonyl, thiophen-2-ylmethyl 378.5 Modified electronic profile
N-(3-Chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide Chloro-methylphenyl, thiophene sulfonyl 413.0 Increased steric bulk; potential bioactivity
N-Phenyl-2-(piperazin-1-yl)acetamide Phenyl, piperazine 219.3 Known safety profile (hazard data)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole 287.2 Antibacterial activity; crystal stability

*Estimated based on molecular formula (C₁₉H₂₈N₂O₃S₂).

Key Observations:

  • Thiophene Sulfonyl vs.
  • Cycloheptyl vs.
  • Chloro-Methylphenyl Substitution : The chloro-methylphenyl group in the analog (CAS 1105223-44-6) adds steric bulk and electronegativity, which could enhance receptor affinity but may also increase metabolic susceptibility .

Biological Activity

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound integrates a piperidine ring and a thiophene sulfonyl group, which are known to contribute to various biological activities. Understanding its biological activity is crucial for its development as a therapeutic agent.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Thiophene Sulfonyl Group : This step often utilizes sulfonylation reactions involving thiophene derivatives.
  • Attachment of the Cycloheptyl Moiety : Alkylation reactions with cycloheptyl halides are employed to complete the synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique combination of the piperidine and thiophene sulfonyl groups allows for modulation of various biological pathways, potentially influencing processes such as inflammation and cancer cell proliferation.

Pharmacological Properties

This compound has been investigated for its potential as a therapeutic agent in several areas:

  • Anti-inflammatory Activity : The compound may inhibit enzymes involved in the production of pro-inflammatory mediators. For instance, it has been shown to selectively inhibit mPGES-1, an enzyme implicated in inflammation and cancer .
  • Anticancer Potential : Preliminary studies suggest that this compound could induce cell cycle arrest and apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

CompoundMechanism of ActionIC50 (µM)Target
This compoundInhibition of mPGES-1Low micromolarInflammation
CAY10526COX inhibitor0.5Inflammation
Compound 1c (related thiophene derivative)mPGES-1 inhibition5Cancer

This table highlights the comparative potency and mechanisms of action among related compounds, indicating that this compound exhibits promising anti-inflammatory and anticancer properties.

Case Studies

Recent research has focused on the therapeutic potential of compounds similar to this compound:

  • In vitro Studies : Compounds derived from thiophene have demonstrated selective inhibition against mPGES-1, leading to reduced PGE2 levels in inflammatory conditions . Such findings support the hypothesis that N-cycloheptyl derivatives might share similar mechanisms.
  • Cell Line Experiments : Studies using A549 lung cancer cells indicated that related compounds could induce apoptosis and cell cycle arrest, suggesting potential applications in cancer therapy .

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